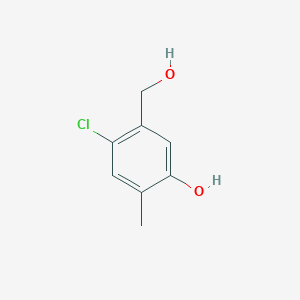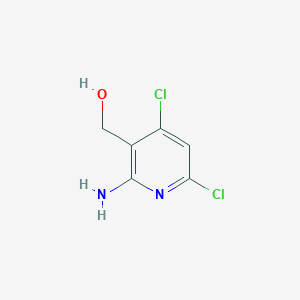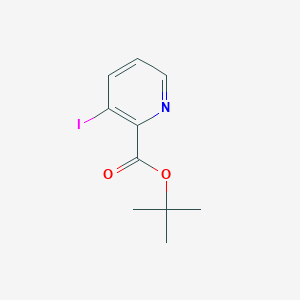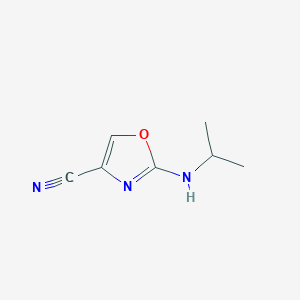
2-(Isopropylamino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-(Isopropylamino)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropylamine with oxazole-4-carbonitrile in the presence of a suitable catalyst . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Chemical Reactions Analysis
2-(Isopropylamino)oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Isopropylamino)oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of oxazole-4-carbonitrile have shown antiviral activity against human cytomegalovirus by inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2-(Isopropylamino)oxazole-4-carbonitrile can be compared with other similar compounds in the oxazole family, such as:
1,3-Oxazole-4-carbonitrile: Known for its antiviral properties.
5-Phenyloxazole-4-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles: Evaluated for their anticancer activities.
The uniqueness of this compound lies in its specific isopropylamino group, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-5(2)9-7-10-6(3-8)4-11-7/h4-5H,1-2H3,(H,9,10) |
InChI Key |
IPGJAXOKYPYATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
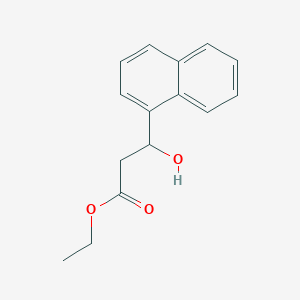
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
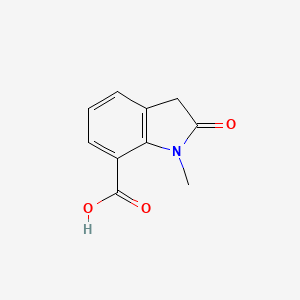

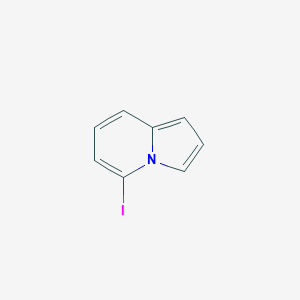
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)

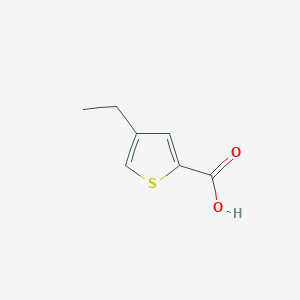
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
